molecular formula C19H15N3O3S B11931511 O-Phenyl (4-((4-nitrophenyl)amino)phenyl)carbamothioate

O-Phenyl (4-((4-nitrophenyl)amino)phenyl)carbamothioate

Cat. No.: B11931511
M. Wt: 365.4 g/mol
InChI Key: APHVAXJCHYGZAZ-UHFFFAOYSA-N
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Description

Phenithionate is a chemical compound with the molecular formula C19H15N3O3S. It is known for its bioactive properties, particularly in the field of anti-schistosomiasis research. The compound has been studied for its potential inhibitory effects on larval and adult schistosomes, making it a promising candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenithionate can be synthesized through a series of chemical reactions involving the coupling of various aromatic compounds. The synthesis typically involves the use of phenyl isothiocyanate and 4-nitroaniline as starting materials. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of phenithionate may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Phenithionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Studied for its inhibitory effects on schistosomes, making it a potential anti-parasitic agent.

    Medicine: Investigated for its potential use in developing drugs for treating schistosomiasis.

    Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

Phenithionate exerts its effects primarily through the inhibition of key enzymes in schistosomes. The compound targets enzymes involved in the metabolic pathways of the parasite, leading to its death. The exact molecular targets and pathways are still under investigation, but it is believed that phenithionate disrupts the energy metabolism of the parasite .

Comparison with Similar Compounds

Phenithionate is unique in its structure and bioactivity compared to other similar compounds. Some similar compounds include:

    Phenyl isothiocyanate: Used as a starting material in the synthesis of phenithionate.

    4-Nitroaniline: Another starting material used in the synthesis.

    Sulfoxides and sulfones: Oxidation products of phenithionate.

Phenithionate stands out due to its specific inhibitory effects on schistosomes, making it a valuable compound in anti-parasitic research .

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

O-phenyl N-[4-(4-nitroanilino)phenyl]carbamothioate

InChI

InChI=1S/C19H15N3O3S/c23-22(24)17-12-10-15(11-13-17)20-14-6-8-16(9-7-14)21-19(26)25-18-4-2-1-3-5-18/h1-13,20H,(H,21,26)

InChI Key

APHVAXJCHYGZAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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